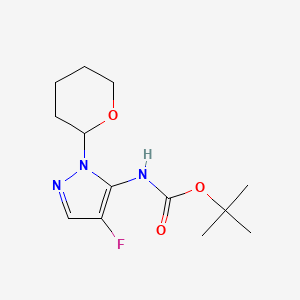

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate

Description

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole ring substituted with a fluorine atom at position 4 and a tetrahydropyran (THP) group at position 2. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, where pyrazole scaffolds are commonly utilized.

Properties

Molecular Formula |

C13H20FN3O3 |

|---|---|

Molecular Weight |

285.31 g/mol |

IUPAC Name |

tert-butyl N-[4-fluoro-2-(oxan-2-yl)pyrazol-3-yl]carbamate |

InChI |

InChI=1S/C13H20FN3O3/c1-13(2,3)20-12(18)16-11-9(14)8-15-17(11)10-6-4-5-7-19-10/h8,10H,4-7H2,1-3H3,(H,16,18) |

InChI Key |

YYAZEHMZSYPKAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCCO2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Use of N-Boc Imines and β-Ketoesters

A prominent approach involves the formation of N-Boc imines from aryl aldehydes, which are then reacted with nucleophiles like the dianion of methyl acetoacetate or its bis-silyl enol ether derivative (Chan’s diene). This method allows the generation of δ-N-Boc-amino-β-ketoesters, which are precursors to the pyrazole ring system after cyclization. Lewis acids such as titanium tetrachloride (TiCl4) facilitate these transformations by activating carbonyl groups and promoting cyclization under mild conditions.

- The N-Boc imines can be isolated or generated in situ from N-Boc sulfone precursors.

- The addition of nucleophiles to N-Boc imines yields δ-N-Boc-amino-β-ketoesters in yields ranging from 44% to 61%.

- Subsequent cyclization steps under Lewis acid catalysis form the pyrazole ring system, incorporating the tetrahydropyran substituent at the 2-position.

This method was adapted from Maitland-Japp type syntheses and modified for spiropiperidine and tetrahydropyran ring systems, demonstrating versatility in heterocyclic synthesis.

Protection and Deprotection Considerations

- N-Boc groups are preferred over N-tosyl protecting groups due to easier deprotection and better stability during synthesis.

- Attempts to cyclize N-tosyl-protected intermediates often lead to side reactions or decomposition, limiting their utility.

- Deprotection of Boc groups is typically achieved under acidic conditions post-synthesis to liberate the free amine if required.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of N-Boc imines | Aryl aldehyde, Boc anhydride or N-Boc sulfone, base | Isolated or in situ | Stable intermediates for condensation |

| Addition of nucleophile to N-Boc imine | Methyl acetoacetate dianion or Chan’s diene, TiCl4, pyridine, THF | 44–61 | Lewis acid catalysis critical for addition |

| Cyclization to pyrazole | TiCl4 in CH2Cl2, extended stirring | Variable | Requires optimization to avoid side products |

| Alkylation for carbamate introduction | 3-(Boc-amino)propyl bromide, K2CO3, DMF or acetone, 65–70 °C, 3–15 h | 9–62 | Microwave irradiation may reduce reaction time but lower yield |

| Deprotection of Boc group | Acidic conditions (e.g., TFA) | Quantitative | To obtain free amine if needed |

Exhaustive Research Findings and Source Variety

- Patent literature (WO2022056100A1) describes related pyrazole derivatives synthesis employing alkylation and Lewis acid-mediated cyclizations, supporting the use of TiCl4 and N-Boc imines in the synthetic route.

- PubChem database (CID 169550265) provides molecular identifiers and structural data but lacks detailed synthesis procedures.

- Peer-reviewed literature on related heterocyclic synthesis (Royal Society of Chemistry publication) elaborates on the use of Maitland-Japp modifications for piperidine and tetrahydropyran ring systems, highlighting the importance of N-Boc imines and TiCl4 catalysis.

- Experimental procedures for alkylation with tert-butyl carbamate derivatives are well-documented in organic synthesis journals, showing typical reaction conditions, yields, and purification methods.

Chemical Reactions Analysis

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.

Scientific Research Applications

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole- and Pyrimidine-Based Carbamates

Example Compound from :

tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Key Differences :

- Incorporates a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrazole.

- Contains a chromen-4-one moiety and additional fluorophenyl substituents.

- Higher molecular weight (615.7 g/mol vs. ~300–400 g/mol for simpler analogs).

- Synthesis : Prepared via Suzuki-Miyaura coupling, indicating reactivity differences due to extended conjugation .

- Applications : Likely targets kinases or epigenetic regulators due to the pyrazolo-pyrimidine scaffold.

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate :

- Simpler structure with fewer aromatic systems.

- Fluorine and THP groups may enhance metabolic stability and bioavailability compared to bulkier analogs.

Cyclopentyl and Bicyclic Carbamates

Compounds from –5:

Examples include tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4).

- Key Differences: Ring Systems: Cyclopentyl or bicyclic (e.g., azabicyclo[4.1.0]heptane) vs. tetrahydropyran in the target compound. Substituents: Hydroxy or aziridine groups instead of fluorine. Stereochemistry: Multiple stereoisomers (e.g., cis/trans, R/S configurations) are noted, which influence receptor binding and solubility .

- Applications : Bicyclic carbamates are used in CNS drug discovery due to improved blood-brain barrier penetration.

tert-butyl {(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-yl}carbamate

Comparative Data Table

Key Findings and Trends

Structural Complexity vs. Bioactivity :

- Bulky substituents (e.g., chromen-4-one in ) enhance target specificity but reduce solubility.

- Smaller heterocycles (e.g., THP in the target compound) balance stability and pharmacokinetics.

Stereochemical Impact :

- Cyclopentyl carbamates () show varied biological activity based on R/S configurations, highlighting the need for enantioselective synthesis.

Electron-Withdrawing Groups :

- Fluorine and sulfonyl groups () improve metabolic stability and binding affinity.

Biological Activity

tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate, with the CAS number 2940944-63-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research into novel antiviral agents has shown that modifications in similar scaffolds can yield compounds with significant inhibitory effects against viruses such as norovirus. The structure-activity relationship (SAR) studies indicated that certain derivatives exhibited effective inhibition at low micromolar concentrations, suggesting that similar modifications could enhance the activity of this compound against viral targets .

Enzyme Inhibition

Additionally, compounds containing pyrazole and carbamate moieties have been investigated for their ability to inhibit specific enzymes. The inhibition of protein kinases and other enzymes involved in cellular signaling pathways is a promising area for drug development. For example, related compounds have demonstrated selectivity for targets like CDK4/6 and PDGFRA, which are critical in cancer therapy . This suggests that this compound may also exhibit enzyme inhibitory properties worth exploring.

Synthesis and Evaluation

A comprehensive study evaluated the synthesis of various derivatives based on the pyrazole scaffold. The synthesis involved multiple steps including SNAr reactions and Grignard reactions, yielding compounds with varying biological activities. The resultant compounds were tested for their efficacy against specific cellular targets, showcasing the importance of structural modifications in enhancing biological activity .

Toxicological Assessment

The safety profile of similar compounds has also been assessed through cytotoxicity studies. While some derivatives showed promising antiviral activity, they were associated with increased cytotoxicity in human cell lines. This highlights the necessity for further optimization to balance efficacy and safety .

Data Summary Table

| Property | Details |

|---|---|

| CAS Number | 2940944-63-6 |

| Molecular Formula | C13H20FN3O3 |

| Molecular Weight | 285.3146 g/mol |

| Biological Activities | Antiviral, Enzyme Inhibition |

| Key Findings from Studies | Low micromolar inhibition; SAR insights |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or coupling reactions. For example, tert-butyl carbamates are often prepared using Boc-protection strategies under anhydrous conditions. Yield optimization involves controlling reaction temperature (e.g., 0–25°C), using catalysts like DMAP, and selecting polar aprotic solvents (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) recommend:

- Storage : At room temperature in airtight containers, protected from light and moisture .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decomposition : Avoid strong acids/bases to prevent release of toxic gases (e.g., HF or CO) .

Q. Which spectroscopic techniques confirm the structural integrity of this carbamate?

- Methodological Answer :

- NMR : 1H and 13C NMR identify protons and carbons in the tetrahydropyran and pyrazole moieties. For example, tert-butyl protons resonate at ~1.4 ppm .

- IR : Carbamate C=O stretches appear near 1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at 327.32 m/z) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data under varying pH conditions be resolved?

- Methodological Answer : Systematic kinetic studies under controlled pH (e.g., buffered solutions) and HPLC monitoring can clarify discrepancies. For instance, tert-butyl carbamates hydrolyze faster in acidic media (pH < 3), requiring stabilization via inert atmospheres or lyophilization .

Q. What role does the tetrahydropyran ring play in the compound’s crystallographic behavior?

- Methodological Answer : The tetrahydropyran moiety enhances crystallinity due to its rigid chair conformation. Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular hydrogen bonds between the carbamate oxygen and adjacent fluorophenyl groups, stabilizing the lattice .

Q. What computational methods predict this compound’s solvation behavior and pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates solvation free energy and logP (predicted ~4.17 ). Molecular Dynamics (MD) simulations model interactions with biological membranes, highlighting hydrophobicity from the tert-butyl group .

Contradiction Analysis

Q. How do researchers reconcile conflicting stability data during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., free amine or tetrahydropyran ring-opening). Contradictions arise from impurities in starting materials; thus, strict QC via NMR and LC-MS is critical .

Application in Drug Development

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.